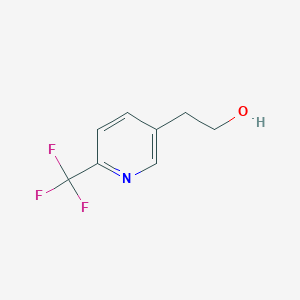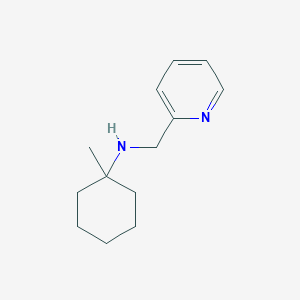
1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H20N2 It is a derivative of cyclohexanamine, where the amine group is substituted with a pyridin-2-ylmethyl group and a methyl group on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyridin-2-ylmethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted cyclohexanamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridin-2-ylmethyl group can form coordinate bonds with metal ions, which can influence the compound’s activity and binding affinity. Additionally, the cyclohexanamine moiety can interact with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine: This compound has a similar structure but with a methyl group at the 2-position of the cyclohexane ring.
N-(pyridin-2-ylmethyl)cyclohexan-1-amine: This compound lacks the methyl group on the cyclohexane ring.
Uniqueness
1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine is unique due to the presence of both the pyridin-2-ylmethyl and methyl groups, which can influence its chemical reactivity and binding properties. The combination of these functional groups can enhance the compound’s versatility in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H20N2/c1-13(8-4-2-5-9-13)15-11-12-7-3-6-10-14-12/h3,6-7,10,15H,2,4-5,8-9,11H2,1H3 |
InChI Key |
MNEDRUSJKBNMGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13289595.png)
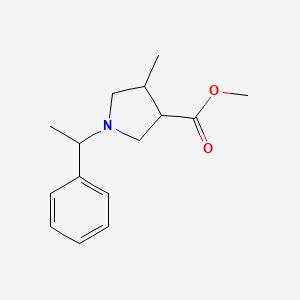
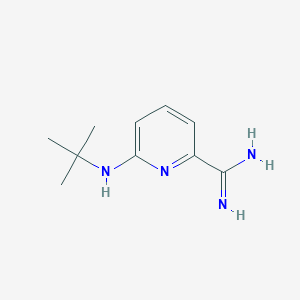
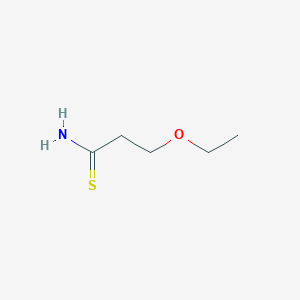
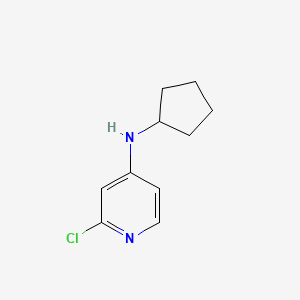
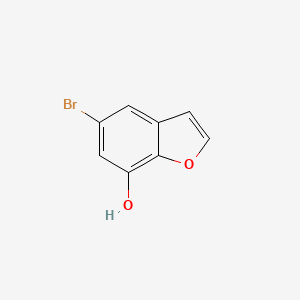
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine](/img/structure/B13289642.png)
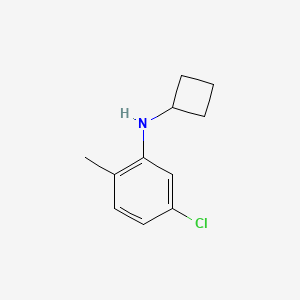
![2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine](/img/structure/B13289653.png)


![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13289668.png)
